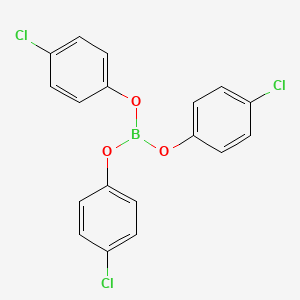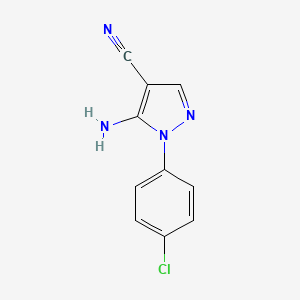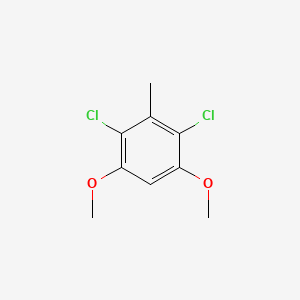![molecular formula C21H24N2O B1348312 3,7-二苄基-3,7-二氮杂双环[3.3.1]壬烷-9-酮 CAS No. 59009-70-0](/img/structure/B1348312.png)
3,7-二苄基-3,7-二氮杂双环[3.3.1]壬烷-9-酮
描述
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a chemical compound with the molecular formula C21H24N2O . It is a derivative of 3,7-diazabicyclo nonane, a naturally occurring scaffold interacting with nicotinic acetylcholine receptors (nAChRs) .
Molecular Structure Analysis
The molecular structure of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one consists of a bicyclic core with two benzyl groups attached to the nitrogen atoms and a ketone functional group . The exact mass is 320.188863393 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one include a molecular weight of 320.4 g/mol, an XLogP3-AA of 2.6, no hydrogen bond donors, three hydrogen bond acceptors, four rotatable bonds, a topological polar surface area of 23.6 Ų, 24 heavy atoms, and a complexity of 376 .科学研究应用
Heterocyclic Compound Synthesis
一项由Garrison等人(1993年)进行的研究探讨了从3,7-二苄基-3,7-二氮杂双环[3.3.1]壬烷-9-酮前体合成新的3,7,9-三杂双环[3.3.2]癸烷-10-酮。这项研究扩展了杂环化合物家族,并探索了这些化合物在不同构象下的平衡,对有机化学和杂环化合物合成领域做出了重要贡献(Garrison et al., 1993)。
构象分析
Gálvez等人(1985年)对二氮杂双环酮和二氮杂双环醇进行了结构和构象研究,包括3,7-二苄基-3,7-二氮杂双环[3.3.1]壬烷-9-酮衍生物。这项研究利用了光谱学和X射线衍射,为了解这些化合物在不同状态下的构象偏好提供了见解,这对于理解它们的化学行为和潜在应用至关重要(Gálvez等人,1985年)。
刺激敏感性递送系统
Veremeeva等人(2021年)探讨了在设计刺激敏感性脂质体递送系统中使用3,7-二氮杂双环[3.3.1]壬烷衍生物的可能性。这项研究表明,某些衍生物在特定pH条件下增加了脂质体的渗透性,突显了这些化合物在靶向药物递送和治疗应用中的潜力(Veremeeva et al., 2021)。
属性
IUPAC Name |
3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-21-19-13-22(11-17-7-3-1-4-8-17)14-20(21)16-23(15-19)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPCIZXWEQHOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(C2=O)CN1CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327178 | |
| Record name | 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
CAS RN |
59009-70-0 | |
| Record name | 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





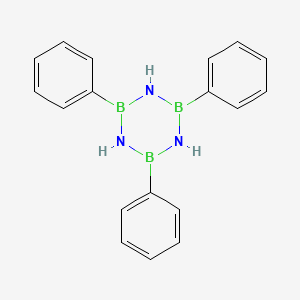
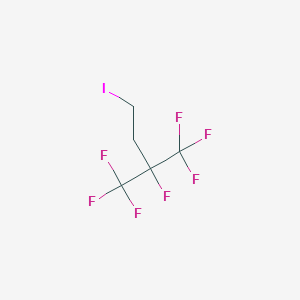
![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)


